molecular formula C11H15N3O3S B2869027 Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate CAS No. 1207025-46-4

Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate

Cat. No. B2869027
CAS RN: 1207025-46-4
M. Wt: 269.32
InChI Key: INMTWVKKVOEQBF-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate” is a complex organic molecule. It contains an ethyl ester group, a thiazole ring (a type of heterocyclic compound), and an allylureido group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, including the formation of the thiazole ring and the attachment of the ethyl ester and allylureido groups. Allyl–allyl cross-coupling reactions could potentially be involved in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The thiazole ring, being a heterocyclic compound, would likely form the core of the molecule. The ethyl ester group would likely be attached to one carbon of the thiazole ring, while the allylureido group would be attached to another .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the ethyl ester group, and the allylureido group. The allyl group in particular is known to participate in a variety of reactions, including allyl–allyl cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl ester group could potentially make it soluble in organic solvents .

Scientific Research Applications

Synthetic Modifications and Antimicrobial Study

The structural modification of ethyl 2-amino-4-methylthiazole-5-carboxylate has led to the development of derivatives with significant antimicrobial activities. This includes research on various strains of bacteria and fungi, indicating the potential of these compounds in contributing to new antimicrobial agents. The structure-activity relationship has been elucidated through 3D QSAR analysis, providing insights into the molecular basis of their antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019).

Fluorescent Probe for Biothiols Detection

Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been utilized as a fluorescent probe for the selective and sensitive detection of biothiols in living cells. This application is critical in understanding cellular functions, given the role of biothiols in various physiological processes. The probe offers rapid, sensitive, and selective detection, highlighting the compound's utility in analytical chemistry and diagnostics (Wang et al., 2017).

N-Substituted Derivatives for Chemical Synthesis

The N-substitution of 2-amino-4-methylthiazole-5-carboxylic acid derivatives has facilitated the synthesis of acetyl(arylsulfonyl)amino derivatives, showcasing the versatility of these compounds in chemical synthesis. This work contributes to the broader field of heterocyclic chemistry by providing new pathways for the generation of thiazole derivatives with potential pharmaceutical applications (Dovlatyan et al., 2004).

Ratiometric Fluorescent Probe Development

The synthesis of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a ratiometric fluorescent probe exemplifies the use of thiazole derivatives in the development of novel diagnostic tools. This probe is specifically designed for the selective detection of cysteine and homocysteine, offering a new approach to diagnosing diseases associated with abnormal levels of these biothiols (Na et al., 2016).

properties

IUPAC Name

ethyl 4-methyl-2-(prop-2-enylcarbamoylamino)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-4-6-12-10(16)14-11-13-7(3)8(18-11)9(15)17-5-2/h4H,1,5-6H2,2-3H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMTWVKKVOEQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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